molecular formula C7H13N3O B2360528 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine CAS No. 97820-74-1

3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2360528
CAS No.: 97820-74-1
M. Wt: 155.201
InChI Key: AKXFFMCJCUWAEW-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-(2-methoxyethyl)-1-methyl-1H-pyrazole with an amine source under suitable conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, purification, and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under suitable conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific structural arrangement and the presence of both a methoxyethyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-7(8)5-6(9-10)3-4-11-2/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXFFMCJCUWAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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